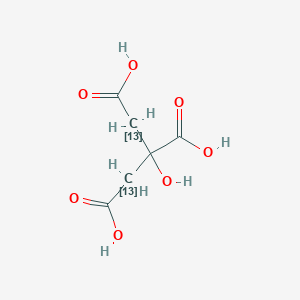

Citric acid-2,4-13C2

Description

Properties

IUPAC Name |

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486651 | |

| Record name | Citric acid-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121633-50-9 | |

| Record name | Citric acid-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121633-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-¹³C₂ Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,3-¹³C₂ citric acid, a valuable isotopically labeled compound for metabolic research and as an internal standard in mass spectrometry-based analyses. This document details a feasible synthetic pathway, experimental protocols, and analytical characterization methods.

Introduction

Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1][2] Isotopic labeling of citric acid with ¹³C at specific positions allows for detailed metabolic flux analysis and the tracing of carbon atoms through various biochemical pathways. 1,3-¹³C₂ citric acid, with its two labeled carboxylic acid groups, is a particularly useful tracer for studying the contributions of different substrates to the TCA cycle.

This guide focuses on a chemical synthesis approach, providing a robust and scalable method for the preparation of 1,3-¹³C₂ citric acid, independent of biological systems which can sometimes introduce isotopic scrambling.

Synthetic Pathway

A plausible and efficient synthetic route for the preparation of 1,3-¹³C₂ citric acid involves the use of a ¹³C-labeled precursor, diethyl acetonedicarboxylate, followed by a cyanation reaction and subsequent hydrolysis. This method is adapted from established procedures for the synthesis of other isotopically labeled citric acid analogues.[3]

The logical workflow for this synthesis is outlined below:

Caption: Proposed synthetic workflow for 1,3-¹³C₂ citric acid.

Experimental Protocols

The following protocols are based on established chemical syntheses of related compounds and have been adapted for the specific synthesis of 1,3-¹³C₂ citric acid.

Synthesis of Diethyl 1,3-acetonedicarboxylate

This starting material can be synthesized from citric acid.

Materials:

-

Citric acid

-

Concentrated sulfuric acid

-

Absolute ethanol

-

Benzene

-

10% Sodium carbonate solution

-

Dilute sulfuric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Carefully add 420 g of citric acid monohydrate in small portions to 2,152 g of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer, while maintaining the temperature at 20-25°C.[4]

-

Stir the reaction mixture for 3 hours at this temperature.[4]

-

Increase the temperature to 45°C and continue stirring for an additional 6 hours to complete the decarbonylation.[4]

-

Cool the reaction mixture and slowly pour it into a mixture of absolute ethanol and benzene.

-

Heat the mixture to 45°C until all the solid dissolves, then allow it to stand for 12 hours.[5]

-

Pour the reaction mixture into ice water and separate the organic layer.

-

Extract the aqueous layer with benzene.

-

Combine the organic extracts and wash with 10% sodium carbonate solution, dilute sulfuric acid, and then water until neutral.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting diethyl acetonedicarboxylate by vacuum distillation.

Synthesis of 1,3-¹³C₂ Citric Acid

Materials:

-

Diethyl acetonedicarboxylate

-

Potassium cyanide-¹³C (K¹³CN)

-

Ethanol

-

Water

-

Concentrated sulfuric acid

-

Dowex 50W-X8 resin (H⁺ form)

-

Activated charcoal

Procedure:

-

Dissolve diethyl acetonedicarboxylate in a mixture of ethanol and water.

-

Add a solution of K¹³CN in water dropwise to the stirred solution of diethyl acetonedicarboxylate at a controlled temperature.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the formation of the intermediate cyanohydrin.

-

Acidify the reaction mixture with concentrated sulfuric acid and reflux for several hours to hydrolyze the ester and nitrile groups.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., Ba(OH)₂).

-

Filter the resulting precipitate and wash it with water.

-

Suspend the precipitate in water and acidify with sulfuric acid to precipitate the barium sulfate.

-

Filter the barium sulfate and treat the filtrate with activated charcoal to remove colored impurities.

-

Pass the clear solution through a column of Dowex 50W-X8 resin (H⁺ form) to remove any remaining cations.

-

Evaporate the eluate to dryness under reduced pressure to yield crude 1,3-¹³C₂ citric acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Data Presentation

Expected Yields and Purity

| Step | Compound | Starting Material (mol) | Product (mol) | Expected Yield (%) | Purity (%) |

| 1 | Diethyl acetonedicarboxylate | 2.18 (Citric Acid) | ~1.13 | ~52 | >95 (GC) |

| 2 | 1,3-¹³C₂ Citric Acid | 1.0 (Diethyl acetonedicarboxylate) | ~0.7-0.8 | 70-80 | >98 (HPLC) |

Analytical Characterization Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of unlabeled citric acid in D₂O typically shows the following chemical shifts:

-

C1, C5 (Carboxyl carbons): ~177-180 ppm

-

C3 (Quaternary carbon): ~73 ppm

For 1,3-¹³C₂ citric acid, the signals corresponding to the C1 and C5 carboxyl carbons will be significantly enhanced due to ¹³C enrichment.

Mass Spectrometry

The mass spectrum of citric acid can be complex due to fragmentation. Common fragments observed in the mass spectrum of unlabeled citric acid (after derivatization, e.g., silylation) include ions resulting from the loss of water, carboxyl groups, and cleavage of the carbon backbone.[8][9] For 1,3-¹³C₂ citric acid, the molecular ion peak and fragments containing the labeled carboxyl groups will show a mass shift of +2 amu compared to the unlabeled compound. The fragmentation pattern can be used to confirm the positions of the isotopic labels.[9] A representative fragmentation pathway is shown below.

Caption: A simplified fragmentation pathway for 1,3-¹³C₂ citric acid in negative ion mode mass spectrometry.

Application in Metabolic Research: The Citric Acid Cycle

1,3-¹³C₂ citric acid is a powerful tool for studying the citric acid cycle. By introducing this labeled substrate to cells or organisms, researchers can trace the flow of the labeled carbon atoms through the cycle and into other interconnected metabolic pathways.

Caption: Incorporation and metabolism of 1,3-¹³C₂ citric acid in the TCA cycle.

This allows for the quantification of metabolic fluxes, providing insights into cellular physiology in both healthy and diseased states. This information is critical for drug development, particularly in areas such as oncology and metabolic disorders, where alterations in cellular metabolism are a hallmark of the disease.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]

An In-depth Technical Guide to 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid: Properties, Metabolism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid, a stable isotope-labeled form of citric acid. This document details its chemical and physical properties, its metabolic fate within the Krebs cycle, and its application in metabolic flux analysis. Detailed experimental protocols for its use as a tracer in research are also provided.

Core Properties

2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid, also known as citric acid-1,3-¹³C₂, is a valuable tool in metabolic research. The incorporation of two ¹³C isotopes at the C1 and C3 positions of the propane backbone allows for the precise tracing of its metabolic pathways.

Physicochemical Data

A summary of the key quantitative data for 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid is presented below.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid | |

| Molecular Formula | C₄¹³C₂H₈O₇ | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| CAS Number | 224054-26-6 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 153-159 °C (decomposes) | [2] |

| Solubility | Soluble in water |

Safety Information

As with its unlabeled counterpart, 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid is a weak organic acid. Standard laboratory safety precautions should be observed when handling this compound. It may cause skin and eye irritation.[3]

Metabolic Significance and Signaling Pathways

In aerobic organisms, citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This metabolic pathway is central to cellular respiration, generating energy in the form of ATP.[4] The use of ¹³C-labeled citric acid allows researchers to trace the flow of carbon atoms through this vital cycle.

Metabolic Fate of 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid in the Krebs Cycle

When introduced into a biological system, 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid enters the mitochondrial matrix and is incorporated into the Krebs cycle. The ¹³C labels at positions 1 and 3 are systematically redistributed among the subsequent intermediates of the cycle. By analyzing the isotopic enrichment in these downstream metabolites, the activity of the Krebs cycle and related pathways can be quantified.

References

An In-Depth Technical Guide to 13C-Labeled Citric Acid for Metabolic Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that complements static metabolomic snapshots. While 13C-labeled glucose and glutamine are the most commonly employed tracers for interrogating central carbon metabolism, the direct use of 13C-labeled citric acid offers a unique and powerful approach to dissect specific aspects of the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cellular compartmentalization. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of 13C-labeled citric acid in metabolic tracing studies.

Citrate occupies a central node in cellular metabolism. It is the entry point of acetyl-CoA into the TCA cycle for oxidation and energy production. Furthermore, citrate that is exported to the cytosol serves as the primary source of acetyl-CoA for the synthesis of fatty acids and cholesterol. By introducing 13C-labeled citrate to cells or organisms, researchers can directly trace its uptake, transport, and subsequent metabolic fate, yielding valuable insights into the activities of these crucial pathways under various physiological and pathological conditions.

Core Principles of 13C-Citrate Metabolic Tracing

The fundamental principle of 13C-citrate tracing lies in the introduction of citrate molecules containing one or more heavy carbon isotopes (¹³C) into a biological system. These labeled molecules are chemically identical to their unlabeled counterparts and are processed by the same enzymatic machinery. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the 12C and 13C isotopes based on their mass difference. By measuring the incorporation of 13C into downstream metabolites, it is possible to map the flow of carbon atoms from citrate and quantify the relative activities of different metabolic pathways.

The choice of the specific 13C-citrate isotopologue (e.g., [1-¹³C]citrate, [1,5-¹³C₂]citrate, or uniformly labeled [U-¹³C₆]citrate) can be tailored to address specific research questions about the contributions of different carbons within the citrate molecule to subsequent metabolic transformations.

Data Presentation: Quantitative Insights from 13C-Citrate Tracing

The quantitative data derived from 13C-citrate tracing experiments are crucial for understanding the metabolic reprogramming in various disease states, including cancer and metabolic disorders. The following tables summarize key quantitative findings from published studies.

| Metabolite | 13C Labeling from [U-13C]-Citrate (% of Total Cellular Concentration) |

| Malate | ~1.5% |

| Glutamate | ~1.0% |

| Fumarate | ~0.75% |

| This data represents the uptake and incorporation of uniformly labeled 13C-citrate into key TCA cycle intermediates in cultured cells. |

| Flux Ratio | Value |

| Glutamate Dehydrogenase Flux / Phosphoenolpyruvate Carboxykinase Flux | 1.2 ± 0.05 |

| Pyruvate Kinase Flux / Gluconeogenic Rate | 0.97 ± 0.03 |

| These flux ratios were calculated from the relative 13C enrichments in glutamate, glutamine, and glucose derived from [3-13C]citrate in rabbit renal proximal-tubule cells, as determined by 13C NMR. |

Experimental Protocols

A successful 13C-citrate tracing experiment requires careful planning and execution, from cell culture to data analysis. The following sections provide a detailed methodology for a typical in vitro experiment using cultured cells.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.

-

Media Preparation: Prepare culture medium containing the desired concentration of 13C-labeled citric acid. The concentration should be optimized for the specific cell type and experimental question, but is often in the physiological range. Ensure the labeling medium is otherwise identical to the standard culture medium to avoid metabolic perturbations.

-

Tracer Introduction: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then replace it with the pre-warmed 13C-citrate labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-citrate. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from minutes to several hours depending on the metabolic rates of the pathways being investigated.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, typically ice-cold 80% methanol, to the culture plate.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis and release of intracellular metabolites.

-

Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. This extract is now ready for analysis by mass spectrometry or NMR.

Analytical Methods

-

Chromatographic Separation: Separate the metabolites in the extract using an appropriate liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry Analysis: Analyze the eluent from the LC column using a high-resolution mass spectrometer capable of distinguishing between different isotopologues of the same metabolite. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the ions, allowing for the detection of the mass shift caused by the incorporation of 13C atoms.

-

Data Analysis: Process the raw data to identify and quantify the different isotopologues of each metabolite of interest. This involves correcting for the natural abundance of 13C and calculating the fractional enrichment of each isotopologue.

-

Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire 1D and 2D ¹³C NMR spectra. The chemical shifts in the ¹³C spectrum provide information about the position of the labeled carbon atoms within the metabolite molecules.

-

Data Analysis: Integrate the peaks in the NMR spectra to determine the relative abundance of ¹³C at different positions. This information can be used to deduce the specific metabolic pathways that have been active.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Isotopic Labeling with 1,3-¹³C₂ Citric Acid: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways that underpin cellular function, disease pathogenesis, and therapeutic response. Among the various tracers employed, ¹³C-labeled metabolites provide a powerful means to track the fate of carbon atoms through metabolic transformations. This technical guide focuses on the application of 1,3-¹³C₂ citric acid and its closely related isomers in isotopic labeling studies. By introducing citrate labeled at specific carbon positions, researchers can gain deep insights into the dynamics of the Krebs cycle (TCA cycle), fatty acid synthesis, and related anabolic and catabolic processes. This guide provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and visualization techniques associated with the use of ¹³C-labeled citric acid.

Core Principles of ¹³C Citric Acid Tracing

Isotopic labeling with ¹³C₂ citric acid allows for the precise tracking of the citrate molecule as it is metabolized within the cell. When 1,3-¹³C₂ citric acid enters a cell and participates in metabolic reactions, the ¹³C atoms are incorporated into downstream metabolites. The specific labeling patterns of these downstream molecules, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveal the activity of the enzymatic pathways involved.

For instance, the entry of 1,3-¹³C₂ citrate into the TCA cycle will lead to the formation of ¹³C-labeled α-ketoglutarate, succinate, fumarate, malate, and oxaloacetate. The distribution of the ¹³C label among these intermediates provides quantitative information about the flux through the cycle. Furthermore, cytosolic citrate can be cleaved by ATP-citrate lyase to produce acetyl-CoA and oxaloacetate. If the citrate is ¹³C-labeled, the resulting acetyl-CoA will also be labeled, allowing researchers to trace its contribution to fatty acid synthesis and other anabolic pathways.

Experimental Protocols

The following sections outline a generalized experimental workflow for conducting a ¹³C citric acid isotopic labeling study. It is important to note that specific parameters will need to be optimized based on the cell type, experimental model, and research question.

Cell Culture and Labeling

A typical experimental workflow for stable isotope labeling experiments involves several key steps.[1]

-

Cell Seeding and Growth: Plate cells at a density that allows for logarithmic growth during the labeling period. Culture cells in standard growth medium until they reach the desired confluency (typically 60-80%).

-

Medium Exchange and Labeling: Aspirate the standard growth medium and replace it with a labeling medium containing 1,3-¹³C₂ citric acid. The concentration of the labeled citrate should be carefully chosen to ensure sufficient uptake and incorporation without causing metabolic perturbations. A common starting point is to replace the unlabeled citrate in a defined medium with the labeled counterpart at a similar concentration.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling is critical and should be optimized to achieve a steady-state labeling of the metabolites of interest. Time-course experiments are often necessary to determine the optimal labeling window.

-

Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol). The cells are then scraped, and the cell lysate is collected for further processing.

Sample Preparation for Mass Spectrometry

-

Metabolite Extraction: Following quenching, metabolites are extracted from the cell lysate. This often involves a series of centrifugation and solvent evaporation steps to separate the metabolites from other cellular components and concentrate the sample.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. This is typically achieved by reacting the dried metabolite extract with a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Reconstitution: The final dried metabolite extract is reconstituted in a suitable solvent for analysis by either liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

Data Acquisition and Analysis

-

Mass Spectrometry Analysis: The reconstituted samples are injected into an LC-MS or GC-MS system. The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (i.e., molecules of the same metabolite with different numbers of ¹³C atoms).

-

Data Processing: The raw mass spectrometry data is processed to identify and quantify the abundance of each mass isotopologue for every metabolite of interest. This data is then corrected for the natural abundance of ¹³C.

-

Metabolic Flux Analysis (MFA): The corrected isotopologue distribution data is used to calculate metabolic fluxes. This is typically done using specialized software that employs mathematical models of the relevant metabolic pathways to fit the experimental data and estimate the rates of the individual reactions.

Data Presentation

Quantitative data from ¹³C metabolic flux analysis experiments are best presented in tabular format to facilitate comparison between different experimental conditions. The following tables provide examples of how such data can be structured.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treatment) |

| Citrate | M+0 | 0.10 ± 0.02 | 0.08 ± 0.01 |

| M+1 | 0.05 ± 0.01 | 0.04 ± 0.01 | |

| M+2 | 0.85 ± 0.03 | 0.88 ± 0.02 | |

| α-Ketoglutarate | M+0 | 0.35 ± 0.04 | 0.25 ± 0.03 |

| M+1 | 0.15 ± 0.02 | 0.10 ± 0.01 | |

| M+2 | 0.50 ± 0.05 | 0.65 ± 0.04 | |

| Malate | M+0 | 0.40 ± 0.03 | 0.30 ± 0.02 |

| M+1 | 0.20 ± 0.02 | 0.15 ± 0.01 | |

| M+2 | 0.40 ± 0.04 | 0.55 ± 0.03 | |

| Palmitate | M+0 | 0.60 ± 0.05 | 0.40 ± 0.04 |

| M+2 | 0.25 ± 0.03 | 0.35 ± 0.03 | |

| M+4 | 0.10 ± 0.02 | 0.15 ± 0.02 | |

| M+6 | 0.05 ± 0.01 | 0.10 ± 0.01 |

Table 1: Example Fractional Abundance Data. This table shows the fractional abundance of different isotopologues for key metabolites in a hypothetical experiment comparing a control and a treatment group. The "M+n" notation indicates the mass isotopologue with 'n' ¹³C atoms.

| Metabolic Flux | Flux Rate (Control) (nmol/10⁶ cells/hr) | Flux Rate (Treatment) (nmol/10⁶ cells/hr) | Fold Change | p-value |

| TCA Cycle Flux (Citrate Synthase) | 150 ± 15 | 225 ± 20 | 1.5 | <0.05 |

| Anaplerosis (Pyruvate Carboxylase) | 30 ± 5 | 25 ± 4 | 0.83 | >0.05 |

| De Novo Lipogenesis (Fatty Acid Synthase) | 50 ± 8 | 80 ± 10 | 1.6 | <0.05 |

Table 2: Example Metabolic Flux Data. This table presents the calculated flux rates for key metabolic pathways, derived from the fractional abundance data.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the flow of labeled atoms and the overall experimental design. The following diagrams are generated using the Graphviz (DOT language).

Caption: Experimental workflow for 1,3-¹³C₂ citric acid isotopic labeling.

Caption: Tracing 1,3-¹³C₂ citric acid through the Krebs cycle and into fatty acid synthesis.

Conclusion

Isotopic labeling with 1,3-¹³C₂ citric acid and its isomers is a robust technique for dissecting the complexities of cellular metabolism. By providing a direct readout of metabolic pathway activity, this approach offers invaluable insights for researchers in basic science and drug development. The detailed protocols, data presentation formats, and visualizations provided in this guide serve as a comprehensive resource for designing, executing, and interpreting these powerful experiments. As analytical technologies continue to advance, the application of such targeted isotopic tracers will undoubtedly uncover new layers of metabolic regulation and provide novel therapeutic targets.

References

A Technical Guide to 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid, a stable isotope-labeled form of citric acid. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in metabolic studies, particularly in the field of metabolic flux analysis.

Introduction

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid is a critical tool for tracing the flow of carbon atoms through central metabolic pathways, most notably the Citric Acid Cycle (TCA cycle), also known as the Krebs cycle. The incorporation of two heavy carbon isotopes (¹³C) at the 1 and 3 positions of the propane backbone allows for the precise tracking and quantification of metabolic fluxes. This enables a deeper understanding of cellular physiology and pathophysiology in various research areas, including oncology, neurobiology, and drug discovery.

Suppliers of Isotopically Labeled Citric Acid

A variety of isotopically labeled forms of citric acid are available from several reputable suppliers. While the specific 2-hydroxy(1,3-¹³C₂) variant is less common, suppliers often offer other labeled versions such as 1,5-¹³C₂, 2,4-¹³C₂, and fully labeled ¹³C₆ citric acid, which can also be utilized in metabolic flux studies. Key suppliers in the market include:

| Supplier | Available Labeled Citric Acid Forms |

| Sigma-Aldrich (Merck) | Citric acid-1,5-¹³C₂, Citric acid-¹³C₆, and other custom labeling patterns may be available upon request. |

| Fisher Scientific | Distributes a range of isotopically labeled compounds, including various forms of labeled citric acid. |

| Cambridge Isotope Laboratories, Inc. | Specializes in stable isotope-labeled compounds and offers a variety of ¹³C-labeled metabolic substrates, including citric acid. |

| US Biological Life Sciences | Provides a selection of biochemicals and reagents, including isotopically labeled compounds for research purposes. |

Core Application: ¹³C Metabolic Flux Analysis (MFA)

The primary application of 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid is in ¹³C Metabolic Flux Analysis (MFA). This powerful technique allows for the quantification of in vivo metabolic reaction rates (fluxes) by tracking the incorporation of ¹³C from a labeled substrate into downstream metabolites.

The Citric Acid Cycle (TCA Cycle)

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and reducing equivalents (NADH and FADH₂). The pathway also provides precursors for the biosynthesis of amino acids and other vital molecules.

Figure 1: A simplified diagram of the Citric Acid Cycle (TCA Cycle).

Experimental Workflow for ¹³C Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves several key steps, from cell culture with the labeled substrate to data analysis and flux quantification.

Figure 2: General experimental workflow for ¹³C Metabolic Flux Analysis.

Experimental Protocols

Protocol: ¹³C-Labeling of Perfused Rat Hearts

-

Animal Preparation: Wistar male rats are anesthetized with ethyl carbamate.

-

Heart Perfusion:

-

Hearts are excised and perfused using the Langendorff technique at a constant flow.

-

The perfusion buffer is a Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

A latex balloon is inserted into the left ventricle to monitor cardiac function.

-

-

Isotope Labeling:

-

The perfusion medium is switched to one containing the ¹³C-labeled substrate, such as 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid, at a defined concentration (e.g., 2.5 mM).

-

The perfusion with the labeled substrate is carried out for a specific duration (e.g., 30-60 minutes) to allow for isotopic steady-state to be reached.

-

-

Tissue Collection:

-

At the end of the perfusion period, the hearts are rapidly freeze-clamped using tongs pre-cooled in liquid nitrogen to quench all metabolic activity.

-

The frozen tissue is stored at -80°C until further processing.

-

-

Metabolite Extraction:

-

The frozen heart tissue is powdered under liquid nitrogen.

-

Metabolites are extracted using a cold solvent mixture, typically perchloric acid (e.g., 6% PCA).

-

The extract is then neutralized with a base (e.g., potassium hydroxide) and centrifuged to remove the precipitated potassium perchlorate.

-

The supernatant containing the metabolites is lyophilized.

-

-

Sample Preparation for Analysis:

-

The lyophilized extract is reconstituted in a suitable solvent (e.g., D₂O for NMR analysis or a derivatization agent for GC-MS).

-

-

Analytical Measurement:

-

The isotopic enrichment of metabolites is determined using either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

-

NMR: Provides detailed information on the positional isotopomers.

-

GC-MS or LC-MS: Offers high sensitivity for measuring mass isotopomer distributions.

-

-

Data Presentation

The primary data obtained from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data reflects the number of ¹³C atoms incorporated into each metabolite. The following table provides a hypothetical example of MID data for TCA cycle intermediates after labeling with a ¹³C₂-citrate tracer.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 10 | 5 | 75 | 5 | 5 | 0 | 0 |

| α-Ketoglutarate | 20 | 10 | 60 | 5 | 5 | 0 | 0 |

| Succinate | 30 | 15 | 45 | 5 | 5 | 0 | 0 |

| Malate | 40 | 20 | 30 | 5 | 5 | 0 | 0 |

| Aspartate | 45 | 25 | 20 | 5 | 5 | 0 | 0 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

From this MID data, relative metabolic fluxes can be calculated using specialized software that employs mathematical models of the metabolic network. The results are often presented as flux maps, illustrating the flow of carbon through the different pathways.

Conclusion

2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid and other isotopically labeled forms of citric acid are invaluable tools for researchers and scientists in the field of metabolic research. Their application in ¹³C Metabolic Flux Analysis provides a quantitative and detailed understanding of cellular metabolism, which is crucial for advancing our knowledge in various biological and biomedical disciplines and for the development of novel therapeutic strategies. This guide serves as a foundational resource for professionals seeking to employ this powerful technology in their research endeavors.

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of 13C Metabolic Flux Analysis (MFA), a powerful technique for quantifying intracellular metabolic fluxes. By tracing the journey of stable carbon isotopes through metabolic networks, 13C-MFA offers a dynamic snapshot of cellular physiology, making it an invaluable tool in metabolic engineering, disease research, and drug development.

Core Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to determine the rates (fluxes) of metabolic reactions within a living cell.[1][2] The fundamental principle involves introducing a substrate enriched with a stable isotope of carbon, 13C, into the cellular environment.[1][3] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The specific distribution of these heavy isotopes within the metabolite pool, known as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways and their respective fluxes.[2]

The workflow of a 13C-MFA experiment can be broadly categorized into five key stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1][3] The experimental design phase is critical and involves selecting the appropriate 13C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) to maximize the information obtained about the pathways of interest.[4][5] The tracer experiment involves culturing cells with the labeled substrate until they reach a metabolic and isotopic steady state.[5] Following this, metabolites are extracted and their MIDs are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][6] Finally, the experimental MID data is integrated into a computational model of the cell's metabolic network to estimate the intracellular fluxes that best reproduce the observed labeling patterns.[2]

Experimental Protocols

A successful 13C-MFA experiment hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for key stages of a typical 13C-MFA experiment, with a focus on mammalian cell culture and analysis using GC-MS.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines) in standard growth medium and culture until they reach mid-logarithmic phase. This ensures that the cells are in a state of active and stable metabolism.

-

Tracer Introduction: Replace the standard growth medium with a specially formulated medium containing the 13C-labeled tracer. For example, to probe central carbon metabolism, one might use a medium with 10 mM [1,2-¹³C]glucose as the sole glucose source. All other components of the medium should remain consistent with the standard growth medium.

-

Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to allow the 13C label to fully incorporate into the intracellular metabolite pools. The time required to reach isotopic steady state is typically at least one to two cell doubling times. It is crucial to experimentally verify the attainment of steady state by analyzing metabolite labeling at multiple time points.

Metabolite Extraction

Rapid quenching of metabolic activity is essential to prevent alterations in metabolite levels and labeling patterns during sample processing.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

-

Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), to the cell culture plate. Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Separation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant, containing the intracellular metabolites, is then transferred to a new tube for subsequent analysis.

Sample Preparation for GC-MS Analysis

For analysis by GC-MS, non-volatile metabolites such as amino acids and organic acids need to be derivatized to make them volatile.

-

Hydrolysis (for protein-bound amino acids): The cell pellet remaining after metabolite extraction can be hydrolyzed to release protein-bound amino acids. This is typically achieved by incubation in 6 M HCl at 100-110°C for 24 hours.

-

Derivatization: The dried metabolite extract or amino acid hydrolysate is derivatized using a chemical agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This process involves incubating the sample with the derivatizing agent at an elevated temperature (e.g., 70°C) for a specific time (e.g., 1 hour).

-

Analysis: The derivatized sample is then injected into the GC-MS system for analysis. The mass spectrometer will detect the different mass isotopomers of each metabolite fragment, providing the raw data for flux calculations.

Quantitative Data Presentation

The primary output of a 13C-MFA study is a quantitative flux map, which details the rates of reactions throughout the metabolic network. The following table presents a representative flux map of central carbon metabolism in a cancer cell line, with fluxes normalized to the glucose uptake rate.

| Pathway | Reaction | Abbreviation | Relative Flux (mol/mol glucose) |

| Glycolysis | Glucose -> Glucose-6-phosphate | HK | 100 |

| Fructose-6-phosphate -> Fructose-1,6-bisphosphate | PFK | 85 | |

| Glyceraldehyde-3-phosphate -> 1,3-Bisphosphoglycerate | GAPDH | 170 | |

| Phosphoenolpyruvate -> Pyruvate | PK | 160 | |

| Pyruvate -> Lactate | LDH | 80 | |

| Pentose Phosphate Pathway | Glucose-6-phosphate -> 6-Phosphogluconolactone | G6PDH | 15 |

| 6-Phosphogluconate -> Ribulose-5-phosphate | 6PGDH | 15 | |

| TCA Cycle | Pyruvate -> Acetyl-CoA | PDH | 70 |

| Isocitrate -> α-Ketoglutarate | IDH | 65 | |

| α-Ketoglutarate -> Succinyl-CoA | αKGDH | 60 | |

| Succinate -> Fumarate | SDH | 55 | |

| Malate -> Oxaloacetate | MDH | 55 | |

| Anaplerosis | Pyruvate -> Oxaloacetate | PC | 10 |

Note: These values are illustrative and can vary significantly depending on the cell type, culture conditions, and genetic background.

Mandatory Visualizations

Experimental Workflow for 13C Metabolic Flux Analysis

Caption: A schematic overview of the 13C Metabolic Flux Analysis workflow.

Central Carbon Metabolism Signaling Pathway

Caption: A simplified diagram of central carbon metabolism.

Conclusion

13C Metabolic Flux Analysis provides an unparalleled quantitative framework for understanding the intricate workings of cellular metabolism. For researchers in drug development and the broader life sciences, this technique offers a powerful lens to investigate disease states, identify novel therapeutic targets, and engineer more efficient biological systems. By following rigorous experimental protocols and employing sophisticated computational analysis, 13C-MFA can generate high-resolution flux maps that illuminate the dynamic metabolic landscape of the cell.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

An In-depth Technical Guide to Stable Isotope Labeling in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling (SIL) in biochemistry, a powerful technology for accurate quantification of molecules in complex samples. It is designed to be a technical resource, offering detailed methodologies for key experiments, structured data presentation, and visual workflows to aid in the design and execution of studies in proteomics, metabolomics, and drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to track molecules within biological systems.[1] Unlike their radioactive counterparts, stable isotopes do not decay, making them safe for use in a wide range of experiments, including clinical trials.[1] The fundamental principle lies in replacing atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D).[2][3] This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[4] The chemically identical nature of isotopically labeled molecules ensures they behave similarly in biological processes, providing an accurate representation of the dynamics of their unlabeled counterparts.[5]

There are three primary strategies for introducing stable isotopes into biomolecules:

-

Metabolic Labeling: Cells or organisms are cultured in media where specific essential nutrients (e.g., amino acids) are replaced with their heavy isotope-labeled versions.[2][6] As the organism grows and synthesizes new proteins, these heavy amino acids are incorporated.[6] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent example of this approach.[2][7]

-

Chemical Labeling: Stable isotopes are introduced by covalently attaching a chemical tag containing heavy isotopes to specific functional groups on proteins or peptides.[8] This in vitro method is versatile and can be applied to a wide range of sample types.[8] Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling techniques.[9][10]

-

Enzymatic Labeling: Isotopes are incorporated into molecules through enzyme-catalyzed reactions. A common method involves using a protease in the presence of heavy water (H₂¹⁸O) to incorporate two ¹⁸O atoms at the C-terminus of each peptide during protein digestion.[11][12]

The choice of labeling strategy depends on the experimental goals, sample type, and desired level of multiplexing.

Key Experimental Protocols

This section provides detailed methodologies for three widely used stable isotope labeling techniques: SILAC for metabolic labeling, iTRAQ/TMT for chemical labeling, and ¹³C-Metabolic Flux Analysis for studying metabolic pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for in vivo metabolic labeling of proteins, offering high accuracy in quantitative proteomics.[13][14]

Experimental Protocol:

-

Cell Culture Preparation:

-

Select two populations of the same cell line.

-

Culture one population ("light") in a specialized SILAC medium deficient in specific essential amino acids (typically L-arginine and L-lysine) but supplemented with the normal, "light" versions of these amino acids.[15]

-

Culture the second population ("heavy") in an identical medium, but supplement it with the stable isotope-labeled "heavy" versions of the same amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[16]

-

Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids from the serum.[17]

-

-

Label Incorporation:

-

Grow the cells for at least five to six cell divisions in their respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome (>97%).[15][18]

-

Verify the labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate via mass spectrometry to check for the absence of "light" peptides.[18]

-

-

Experimental Treatment:

-

Once fully labeled, apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations while the other serves as a control.[16]

-

-

Sample Mixing and Protein Extraction:

-

Harvest the "light" and "heavy" cell populations and count the cells.

-

Mix the two populations in a 1:1 ratio based on cell number.[16]

-

Lyse the combined cell mixture and extract the total protein.

-

-

Protein Digestion:

-

Reduce the protein disulfide bonds using a reducing agent like dithiothreitol (DTT).

-

Alkylate the cysteine residues with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves C-terminal to arginine and lysine residues.[15]

-

-

Peptide Fractionation and Desalting:

-

To reduce sample complexity, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase (HPRP) chromatography.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In the mass spectrometer, chemically identical "light" and "heavy" peptide pairs will co-elute from the liquid chromatography column and appear in the MS1 spectrum with a characteristic mass difference.[19]

-

The instrument will select precursor ions for fragmentation (MS/MS) to determine their amino acid sequence.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and proteins from the MS/MS spectra.

-

The relative abundance of a protein is determined by calculating the ratio of the intensities of the "heavy" to "light" peptide pairs in the MS1 spectra.[19]

-

Troubleshooting Common SILAC Issues:

| Problem | Possible Cause | Solution |

| Incomplete Labeling | Insufficient cell divisions. | Ensure at least 5-6 cell doublings in SILAC media.[15] |

| Contamination with "light" amino acids from non-dialyzed serum. | Use dialyzed fetal bovine serum (dFBS).[17] | |

| Arginine-to-Proline Conversion | Arginase activity in some cell lines converts labeled arginine to labeled proline, leading to inaccurate quantification. | Add unlabeled proline to the SILAC medium to suppress the conversion.[20] |

| Low Protein Identification | Inefficient protein extraction or digestion. | Optimize lysis buffer and digestion conditions (enzyme-to-protein ratio, incubation time). |

| Sample loss during preparation. | Handle samples carefully, especially during desalting and fractionation. |

Isobaric Tagging (iTRAQ and TMT)

iTRAQ and TMT are chemical labeling methods that allow for the multiplexed quantification of proteins from multiple samples in a single experiment.[4][21]

Experimental Protocol:

-

Protein Extraction and Quantification:

-

Protein Digestion:

-

Peptide Labeling:

-

Resuspend each peptide digest in the labeling buffer provided with the iTRAQ or TMT kit.

-

Add the specific isobaric tag to each sample. Each tag has the same total mass but a different reporter ion mass.[24]

-

Incubate to allow the tags to covalently bind to the N-termini and lysine side chains of the peptides.[24]

-

Quench the labeling reaction.[25]

-

-

Sample Pooling and Fractionation:

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS.

-

In the MS1 scan, the same peptide from different samples will appear as a single precursor ion because the tags are isobaric.[8]

-

During MS/MS fragmentation, the reporter ions are cleaved from the peptides, and their unique masses are detected in the low-mass region of the MS2 spectrum.[27]

-

-

Data Analysis:

-

Use appropriate software (e.g., Proteome Discoverer) to identify peptides and proteins.

-

The relative abundance of a peptide in each sample is determined by the intensity of its corresponding reporter ion in the MS2 spectrum.[27]

-

Troubleshooting Common iTRAQ/TMT Issues:

| Problem | Possible Cause | Solution |

| Ratio Compression/Distortion | Co-isolation of multiple precursor ions for MS/MS fragmentation, leading to an underestimation of true abundance ratios.[4][5] | Improve peptide fractionation to reduce sample complexity. Use MS3-based methods (if available) to reduce interference.[17] |

| Incomplete Labeling | Suboptimal labeling conditions (pH, temperature). | Ensure the pH of the peptide solution is optimal for labeling (typically pH 8.5). Follow the manufacturer's protocol for incubation time and temperature.[7] |

| Presence of primary amine-containing buffers (e.g., Tris). | Use amine-free buffers during and after digestion. | |

| Low Reporter Ion Intensity | Insufficient fragmentation energy. | Optimize the collision energy (HCD or CID) for fragmentation. |

| Low abundance of the peptide. | Increase the amount of starting material or use a more sensitive mass spectrometer. |

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic pathways in living cells by tracking the incorporation of ¹³C from a labeled substrate into intracellular metabolites.[25][28]

Experimental Protocol:

-

Cell Culture and Labeling:

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells, typically by using cold methanol.[30]

-

Extract the intracellular metabolites.

-

-

Sample Derivatization:

-

Derivatize the metabolites to make them volatile for gas chromatography (GC) analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[16]

-

-

GC-MS Analysis:

-

Data Analysis and Flux Calculation:

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from stable isotope labeling experiments.

SILAC Quantitative Proteomics Data

The primary output of a SILAC experiment is the ratio of heavy to light peptide intensities, which reflects the relative abundance of a protein between two conditions.

Table 1: Example of SILAC Quantitative Data for EGFR Signaling Pathway Proteins

| Protein | Gene | Peptide Sequence | Heavy/Light Ratio | Log₂(Ratio) | Regulation |

| Epidermal growth factor receptor | EGFR | IENAIPQSIDSSK | 2.5 | 1.32 | Upregulated |

| Growth factor receptor-bound protein 2 | GRB2 | VFDNLLVR | 0.8 | -0.32 | No Change |

| Son of sevenless homolog 1 | SOS1 | FPEGLPLDALK | 2.1 | 1.07 | Upregulated |

| Mitogen-activated protein kinase 1 | MAPK1 | ATEEMEIEAALK | 0.9 | -0.15 | No Change |

| Proliferating cell nuclear antigen | PCNA | YLENLADLDSK | 3.2 | 1.68 | Upregulated |

Note: This is example data for illustrative purposes.

iTRAQ/TMT Quantitative Proteomics Data

In iTRAQ and TMT experiments, the intensities of the reporter ions provide the relative abundance of a peptide across multiple samples.

Table 2: Example of TMT 6-plex Quantitative Data for mTOR Signaling Pathway Proteins

| Protein | Gene | Peptide Sequence | TMT-126 (Control 1) | TMT-127 (Control 2) | TMT-128 (Treated 1) | TMT-129 (Treated 2) | TMT-130 (Treated 3) | TMT-131 (Treated 4) |

| Serine/threonine-protein kinase mTOR | MTOR | VNVLIGNLIDK | 10,500 | 11,200 | 5,100 | 5,500 | 4,900 | 5,300 |

| Regulatory-associated protein of mTOR | RPTOR | LLEILDWLR | 15,200 | 14,800 | 7,300 | 7,600 | 7,100 | 7,400 |

| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | VFLGLIGDR | 8,900 | 9,300 | 18,100 | 17,900 | 18,500 | 18,200 |

| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | IYQDMVVLK | 12,100 | 11,800 | 5,900 | 6,200 | 5,700 | 6,100 |

Note: This is example data for illustrative purposes. Values represent reporter ion intensities.

Visualization of Signaling Pathways and Workflows

Visual representations of experimental workflows and biological pathways are essential for understanding complex relationships. The following diagrams are created using the Graphviz DOT language.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Stable isotope labeling, particularly phosphoproteomics using SILAC, has been instrumental in elucidating the dynamic changes in this pathway upon stimulation or inhibition.[8][30][32]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[12][33] Quantitative proteomics using stable isotope labeling has been used to identify novel components and regulatory mechanisms within the mTOR signaling network.[1][31]

Applications in Drug Development

Stable isotope labeling plays a critical role throughout the drug development pipeline, from target identification to clinical trials.

-

Target Identification and Validation: Quantitative proteomics can identify proteins that are differentially expressed or modified in disease states, revealing potential drug targets.

-

Mechanism of Action Studies: SIL can elucidate how a drug interacts with its target and affects downstream signaling pathways.

-

Pharmacokinetics (ADME): Stable isotope-labeled drugs can be used to trace their Absorption, Distribution, Metabolism, and Excretion (ADME) properties in preclinical and clinical studies without the need for radioactive compounds.[34]

-

Biomarker Discovery: Quantitative proteomics and metabolomics can identify biomarkers that predict drug efficacy or toxicity.

-

Personalized Medicine: SIL-based assays can help stratify patient populations and tailor treatments based on individual molecular profiles.[35]

Conclusion

Stable isotope labeling has become an indispensable tool in modern biochemistry, providing a robust and accurate means to quantify the dynamic changes in the proteome and metabolome. The methodologies outlined in this guide, from metabolic and chemical labeling to metabolic flux analysis, offer a versatile toolkit for researchers in academia and industry. By enabling precise measurement of molecular changes, SIL continues to drive new discoveries in basic biology, disease pathogenesis, and the development of novel therapeutics.

References

- 1. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 5. Addressing accuracy and precision issues in iTRAQ quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advantages and Disadvantages of iTRAQ/TMT-Based Proteomic Quantitation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 9. biotech.cornell.edu [biotech.cornell.edu]

- 10. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 12. graphviz.org [graphviz.org]

- 13. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. shimadzu.com [shimadzu.com]

- 16. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 17. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]

- 21. Phosphoproteomics-Based Modeling Defines the Regulatory Mechanism Underlying Aberrant EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 25. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 26. researchgate.net [researchgate.net]

- 27. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]

- 28. bumc.bu.edu [bumc.bu.edu]

- 29. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 31. GC-MS-based ¹³C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. info.gbiosciences.com [info.gbiosciences.com]

Methodological & Application

Unlocking In Vivo Krebs Cycle Dynamics: Application of 1,3-¹³C₂ Citric Acid in Metabolic Flux Analysis

For Immediate Release

[City, State] – [Date] – A detailed guide to utilizing 1,3-¹³C₂ citric acid for in vivo metabolic flux analysis (MFA) is now available for researchers, scientists, and professionals in drug development. This powerful technique offers a direct window into the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central hub of cellular metabolism, providing critical insights into cellular bioenergetics and biosynthetic precursor supply. The application of 1,3-¹³C₂ citric acid as a tracer allows for the precise quantification of metabolic pathway fluxes, which is paramount in understanding disease states and developing novel therapeutic interventions.

Application Notes

The use of stable isotope tracers, such as ¹³C-labeled compounds, has become a cornerstone of metabolic research.[1][2] While tracers like [U-¹³C]glucose and [U-¹³C]glutamine are commonly employed to study central carbon metabolism, 1,3-¹³C₂ citric acid offers a unique advantage by directly feeding into the Krebs cycle. This allows for a more focused investigation of cycle dynamics, potentially bypassing the complexities of upstream pathways like glycolysis and glutaminolysis.

Key Applications:

-

Direct Assessment of Krebs Cycle Flux: By introducing a labeled substrate directly into the cycle, researchers can obtain a more accurate measurement of the rate of citrate synthesis and subsequent oxidation. This is crucial for studying mitochondrial function and dysfunction in various pathologies.

-

Investigating Anaplerosis and Cataplerosis: The labeling patterns of Krebs cycle intermediates and associated amino acids can reveal the rates at which intermediates are replenished (anaplerosis) or withdrawn for biosynthesis (cataplerosis). This is particularly relevant in cancer metabolism, where anabolic processes are often upregulated.[3]

-

Elucidating Substrate Competition: In conjunction with other labeled substrates, 1,3-¹³C₂ citric acid can be used to dissect the relative contributions of different fuel sources to the Krebs cycle.

-

Drug Development and Target Validation: Understanding how a drug candidate alters Krebs cycle flux can provide valuable information on its mechanism of action and potential off-target effects.

Theoretical Metabolic Fate of 1,3-¹³C₂ Citric Acid:

Upon entering a cell and its mitochondria, 1,3-¹³C₂ citric acid will be metabolized by aconitase to isocitrate, which is then oxidatively decarboxylated by isocitrate dehydrogenase to α-ketoglutarate, releasing the ¹³C label at the C1 position as ¹³CO₂. The remaining ¹³C label at the original C3 position of citrate (which becomes the C2 position of α-ketoglutarate) will continue to cycle through the Krebs cycle. By tracking the incorporation of this ¹³C label into downstream metabolites such as glutamate, succinate, fumarate, and malate, the flux through the cycle can be quantified.

Experimental Protocols

The following is a generalized protocol for an in vivo metabolic flux analysis study using 1,3-¹³C₂ citric acid. The specific parameters will need to be optimized for the animal model and research question.

I. Animal Preparation and Tracer Infusion:

-

Animal Model: C57BL/6J mice are a commonly used model for in vivo metabolic studies.[4] Animals should be housed in a controlled environment and acclimated to the experimental conditions.

-

Catheterization: For continuous infusion, catheters are surgically implanted into a suitable blood vessel (e.g., jugular vein) several days prior to the experiment to allow for recovery.

-

Tracer Preparation: Prepare a sterile solution of 1,3-¹³C₂ citric acid in saline. The concentration and infusion rate should be determined based on the animal's body weight and the desired level of plasma enrichment.

-

Infusion: On the day of the experiment, following a fasting period to achieve a metabolic steady state, the conscious and unrestrained mouse is connected to the infusion pump. A bolus dose of the tracer may be administered to rapidly achieve isotopic steady state, followed by a continuous infusion for a predetermined duration (e.g., 90-120 minutes).[4]

II. Sample Collection:

-

Blood Sampling: Small blood samples can be collected periodically from a separate catheter (e.g., carotid artery) or via tail vein sampling to monitor plasma tracer enrichment.

-

Tissue Harvesting: At the end of the infusion period, the animal is euthanized, and tissues of interest (e.g., liver, heart, brain, tumor) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

III. Metabolite Extraction and Analysis:

-

Metabolite Extraction: Frozen tissues are homogenized and metabolites are extracted using a cold solvent mixture, typically methanol/chloroform/water.

-

Sample Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, extracted metabolites are often derivatized to increase their volatility.

-

Isotopomer Analysis: The isotopic labeling patterns of key metabolites are measured using either GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] GC-MS provides information on mass isotopomer distributions, while NMR can provide positional isotopomer information.

IV. Data Analysis and Flux Calculation:

-

Mass Isotopomer Distribution (MID) Correction: The raw mass spectrometry data is corrected for the natural abundance of ¹³C.

-

Metabolic Modeling: A metabolic network model of the Krebs cycle and connected pathways is constructed.

-

Flux Estimation: The corrected MIDs are used as input for a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.[6]

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from a 1,3-¹³C₂ citric acid infusion study in fasted mice, comparing a control group to a group treated with a hypothetical drug that inhibits a Krebs cycle enzyme. Fluxes are normalized to the citrate synthase flux.

| Metabolic Flux | Control Group (Relative Flux) | Drug-Treated Group (Relative Flux) |

| Citrate Synthase | 100 | 100 |

| Aconitase | 95 ± 5 | 93 ± 6 |

| Isocitrate Dehydrogenase | 90 ± 7 | 60 ± 8 |

| α-Ketoglutarate Dehydrogenase | 85 ± 6 | 55 ± 7 |

| Succinyl-CoA Synthetase | 83 ± 5 | 53 ± 6 |

| Succinate Dehydrogenase | 80 ± 6 | 50 ± 5 |

| Fumarase | 82 ± 7 | 52 ± 6 |

| Malate Dehydrogenase | 88 ± 8 | 58 ± 7 |

| Anaplerotic Flux (e.g., from Pyruvate Carboxylase) | 15 ± 3 | 25 ± 4* |

*Indicates a statistically significant difference from the control group (p < 0.05).

Visualizations

References

- 1. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon flux through citric acid cycle pathways in perfused heart by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperpolarized [1-13C]Acetyl-l-Carnitine Probes Tricarboxylic Acid Cycle Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid, also known as [1,3-¹³C₂]-citrate, is a stable isotope-labeled tracer used in metabolic studies to investigate cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle. By tracing the fate of the ¹³C-labeled carbon atoms, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the metabolic reprogramming in various physiological and pathological conditions, such as cancer.[1][2] This document provides detailed protocols for the application of [1,3-¹³C₂]-citrate in cell culture experiments.

Principle of ¹³C Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[3][4] It involves introducing a ¹³C-labeled substrate, such as [1,3-¹³C₂]-citrate, into the cell culture medium. Cells take up and metabolize this tracer, leading to the incorporation of ¹³C atoms into various downstream metabolites. The distribution of these heavy isotopes in the metabolites, known as mass isotopologue distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] By analyzing the MIDs, researchers can infer the activity of different metabolic pathways.

Applications in Cell Culture

The use of [1,3-¹³C₂]-citrate as a tracer can provide valuable insights into several aspects of cellular metabolism:

-

TCA Cycle Activity: Directly tracing the entry and metabolism of citrate within the Krebs cycle.

-

Anaplerosis and Cataplerosis: Studying the replenishment and withdrawal of TCA cycle intermediates.

-

Fatty Acid Synthesis: Investigating the contribution of citrate to de novo lipogenesis through its conversion to cytosolic acetyl-CoA.[7][8]

-

Glutamine Metabolism: Understanding the interplay between glutamine and citrate metabolism, particularly in cancer cells that exhibit altered metabolic pathways.[2]

-

Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular pathways.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for using [1,3-¹³C₂]-citrate in cell culture experiments. These values may require optimization depending on the cell type and experimental goals.

Table 1: Recommended Concentration and Incubation Times

| Parameter | Recommended Range | Notes |

| [1,3-¹³C₂]-Citrate Concentration | 0.1 - 2 mM | The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without causing toxicity. |

| Labeling Duration | 4 - 24 hours | Shorter durations are suitable for tracking rapid metabolic events, while longer incubations are necessary to achieve isotopic steady-state for flux analysis.[5] |

| Cell Density at Seeding | 1 - 5 x 10⁵ cells/mL | Adjust based on the proliferation rate of the cell line to ensure cells are in the exponential growth phase during the experiment. |

Table 2: Example Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates

This table illustrates the expected mass isotopologues (M+n) of key TCA cycle intermediates when cells are labeled with [1,3-¹³C₂]-citrate. The "M+2" isotopologue of citrate will be the initial labeled species.

| Metabolite | Expected Mass Isotopologues | Pathway Insight |

| Citrate | M+2 | Direct incorporation of the tracer. |

| Isocitrate | M+2 | Isomerization of labeled citrate. |

| α-Ketoglutarate | M+2 | Decarboxylation of isocitrate. |

| Succinate | M+2 | Further metabolism in the TCA cycle. |

| Fumarate | M+2 | Continued progression through the TCA cycle.[9] |

| Malate | M+2 | Hydration of fumarate.[9] |

| Oxaloacetate | M+2 | Oxidation of malate. |

| Glutamate | M+2 | Transamination of α-ketoglutarate.[9] |

Experimental Protocols

I. Preparation of ¹³C-Labeled Cell Culture Medium

Materials:

-

Basal medium powder (e.g., DMEM, RPMI-1640) lacking citrate.

-

Sterile, tissue culture grade water.

-

2-hydroxy(1,3-¹³C₂)propane-1,2,3-tricarboxylic acid.

-

Other required supplements (e.g., fetal bovine serum (FBS), penicillin-streptomycin).

-

Sterile filtration unit (0.22 µm).

-

Sterile storage bottles.

Procedure:

-

Refer to the manufacturer's instructions to prepare the basal medium from powder.

-

Weigh the appropriate amount of [1,3-¹³C₂]-citrate to achieve the desired final concentration.

-

Dissolve the labeled citrate in a small volume of sterile water before adding it to the prepared basal medium.

-

Add other supplements such as FBS and antibiotics.

-

Adjust the pH of the medium to the recommended range for your cell line (typically 7.2-7.4).

-

Bring the medium to the final volume with sterile water.

-

Sterilize the complete labeled medium by passing it through a 0.22 µm filter.

-

Store the prepared medium at 4°C and protect it from light.

II. Cell Seeding and Isotope Labeling

Materials:

-

Cultured cells in exponential growth phase.

-

Complete cell culture medium.

-

¹³C-labeled cell culture medium.

-

Phosphate-buffered saline (PBS), sterile.

-

Cell culture plates or flasks.

Procedure:

-

Seed the cells into culture plates or flasks at the desired density.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-attached and have resumed proliferation (typically 24 hours).

-

Aspirate the standard culture medium.

-

Wash the cells once with sterile PBS to remove any residual unlabeled medium.

-

Add the pre-warmed ¹³C-labeled medium to the cells.

-

Incubate the cells for the desired labeling period.

III. Metabolite Extraction

Materials:

-

Ice-cold PBS.

-

Quenching solution (e.g., ice-cold 80% methanol).

-

Cell scraper.

-

Microcentrifuge tubes.

Procedure:

-

At the end of the labeling period, place the culture plates on ice.

-

Aspirate the labeled medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells to quench metabolic activity.

-

Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

-

Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[5]

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites for analysis.

IV. Sample Analysis by Mass Spectrometry